N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide
Overview
Description
N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a 3,5-dimethylphenyl substituent on the glycinamide backbone. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form N-(tert-butoxycarbonyl)glycine.
Amidation: The protected glycine is then reacted with 3,5-dimethylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Amine: Removal of the Boc group yields N-(3,5-dimethylphenyl)glycinamide.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The Boc group is commonly used to protect amines during multi-step synthesis.
Biology and Medicine:
Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Peptide Synthesis: Utilized in the synthesis of peptides where the Boc group protects the amine functionality.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Catalysis: Can be used in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide primarily involves its role as a protecting group and a synthetic intermediate. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations.
Comparison with Similar Compounds
N-(tert-butoxycarbonyl)-N1-phenylglycinamide: Similar structure but lacks the methyl groups on the phenyl ring.
N-(tert-butoxycarbonyl)-N1-(4-methylphenyl)glycinamide: Contains a single methyl group on the phenyl ring.
Uniqueness:
- The presence of two methyl groups on the phenyl ring in N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide provides unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
tert-butyl N-[2-(3,5-dimethylanilino)-2-oxoethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10-6-11(2)8-12(7-10)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFRBDQRAZUFGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CNC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151042 | |
Record name | 1,1-Dimethylethyl N-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946613-17-8 | |
Record name | 1,1-Dimethylethyl N-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946613-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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